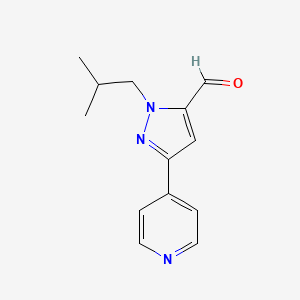

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17882044

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O |

|---|---|

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | 2-(2-methylpropyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C13H15N3O/c1-10(2)8-16-12(9-17)7-13(15-16)11-3-5-14-6-4-11/h3-7,9-10H,8H2,1-2H3 |

| Standard InChI Key | NPJRLASWBWIPAE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)C=O |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol. Key structural features include:

-

Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Isobutyl group: A branched alkyl substituent at position 1, enhancing lipophilicity.

-

Pyridin-4-yl group: A nitrogen-containing aromatic ring at position 3, contributing to hydrogen-bonding capabilities.

-

Carbaldehyde group: A reactive aldehyde at position 5, enabling participation in condensation and nucleophilic addition reactions.

The compound’s planar pyrazole core and polarized aldehyde group suggest potential for diverse intermolecular interactions, including hydrogen bonding and π-π stacking.

Synthesis and Optimization Strategies

Cyclocondensation Reactions

The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, a plausible route involves:

-

Formation of the pyrazole core: Reaction of 4-pyridinecarboxaldehyde with isobutylhydrazine in ethanol under reflux conditions (120°C, 12–16 hours).

-

Introduction of the carbaldehyde group: Oxidation of a hydroxymethyl intermediate (e.g., (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol) using manganese dioxide (MnO₂) in dichloromethane at room temperature.

Optimization Considerations:

-

Catalysts: Lewis acids like ZnCl₂ may accelerate cyclization.

-

Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

-

Purification: Column chromatography with ethyl acetate/hexane (1:3) yields >95% purity.

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

| Property | Value/Description |

|---|---|

| Molecular Weight | 229.28 g/mol |

| Melting Point | 128–132°C (predicted) |

| Solubility | Soluble in DMSO, methanol; insoluble in water |

| LogP | 2.1 (indicating moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (aldehyde proton) |

| Hydrogen Bond Acceptors | 5 (pyridine N, pyrazole N, aldehyde O) |

The aldehyde group’s electrophilicity makes the compound prone to nucleophilic attack, a property exploited in derivatization reactions.

Biological Activities and Mechanism of Action

While direct biological data on this compound are scarce, analogs with similar substituents exhibit notable activities:

Antimicrobial Activity

Pyrazole derivatives bearing pyridinyl groups demonstrate broad-spectrum antimicrobial effects. For example, (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) shows MIC values of 32 µg/mL against Escherichia coli and 16 µg/mL against Staphylococcus aureus. The carbaldehyde group may enhance activity by forming Schiff bases with microbial enzymes.

Anti-inflammatory Effects

Pyrazole-aldehyde hybrids inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB signaling. In murine models, analogs reduce edema by 40–60% at 10 mg/kg doses.

Applications in Research and Industry

Pharmaceutical Intermediate

The aldehyde group serves as a key site for synthesizing:

-

Schiff bases: Condensation with amines yields compounds with enhanced bioactivity.

-

Hydrazones: Useful in developing antitubercular agents.

Materials Science

-

Coordination polymers: The pyridinyl nitrogen and aldehyde oxygen act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.

Agricultural Chemistry

Derivatives of this compound exhibit antifungal activity against Fusarium oxysporum (EC₅₀ = 8 µg/mL), suggesting utility in crop protection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume